Triphenyl(tetradecyl)phosphonium Bromide
Overview
Description
Triphenyl(tetradecyl)phosphonium Bromide is an organic phosphonium compound with the molecular formula C32H44BrP . It is a white solid that is slightly soluble in water and has a melting point of 87-89°C . This compound is primarily used in various chemical processes, including as a catalyst and an extractant.
Mechanism of Action
Target of Action
Triphenyl(tetradecyl)phosphonium Bromide is a phosphonium-based ionic liquid . It primarily targets sulfur compounds present in crude oil and its fractions . The compound acts as a catalyst and extractant, aiding in the removal of sulfur from these substances .
Mode of Action
The compound interacts with sulfur compounds in a process known as ultrasound-assisted extractive/oxidative desulfurization (UEODS) . In this process, the compound acts as a reaction-induced self-separation catalyst . The interaction energy between this compound and sulfur compounds has been examined using Density Functional Theory .
Biochemical Pathways
The compound affects the biochemical pathway involved in the removal of sulfur from crude oil and its fractions . The oxidation reactivity and selectivity of various sulfur substrates follow the order: DBT > BT > TH > 3-MT . The compound’s action results in the constant removal of DBT with various initial sulfur contents, making it feasible for practical application .
Result of Action
The primary result of the compound’s action is the removal of sulfur from crude oil and its fractions . This action helps to prevent the conversion of sulfur compounds into sulfur oxides, which are major contributors to global air pollution and acid rain . The compound’s action also prevents the deterioration of the catalytic reactor and combustion engine .
Action Environment
The compound’s action, efficacy, and stability can be influenced by several environmental factors. For instance, the UEODS process is usually performed in a biphasic system that has an aqueous phase and an organic phase . Additionally, factors such as the oxidant to sulfur molar ratio, mass ratio of model oil to ionic liquid, sonication time, and temperature can influence the optimal conditions for the UEODS process .
Biochemical Analysis
Biochemical Properties
Triphenyl(tetradecyl)phosphonium bromide plays a significant role in biochemical reactions, particularly as a catalyst and reaction medium. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as Heck cross-coupling and desulfurization processes . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates, making it a valuable tool in biochemical research and industrial applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, potentially altering the flux of metabolites and impacting overall cellular function . The compound’s ability to interact with cellular components makes it a subject of interest for studying its effects on different cell types and their physiological responses.
Molecular Mechanism
The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s binding interactions with enzymes and other proteins can lead to changes in gene expression and metabolic activity . These molecular interactions are crucial for understanding the compound’s role in various biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Determining the optimal dosage is critical for maximizing its efficacy and minimizing potential risks in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. Its impact on metabolite levels and the overall metabolic network can provide insights into its role in cellular metabolism . Investigating these pathways is essential for understanding the compound’s biochemical significance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Studying its transport mechanisms can help optimize its use in biochemical and industrial applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization within the cell . Understanding these localization patterns is crucial for elucidating its role in cellular processes.
Preparation Methods
The synthesis of Triphenyl(tetradecyl)phosphonium Bromide typically involves a two-step process:
Formation of Triphenylphosphine: Triphenylphosphine is synthesized by reacting bromobenzene with phosphorus trichloride in the presence of a base.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Triphenyl(tetradecyl)phosphonium Bromide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Reduction: It can be reduced to form phosphine derivatives under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like hydroxide ions for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triphenyl(tetradecyl)phosphonium Bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triphenyl(tetradecyl)phosphonium Bromide is unique due to its long tetradecyl chain, which imparts specific properties such as increased hydrophobicity and enhanced catalytic activity. Similar compounds include:
Trihexyl(tetradecyl)phosphonium Bromide: Used in similar applications but with different alkyl chain lengths.
(3-Carboxypropyl)triphenylphosphonium Bromide: Used in organic synthesis and as an intermediate in pharmaceuticals.
These compounds share similar phosphonium cores but differ in their alkyl chain lengths and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
triphenyl(tetradecyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-22-29-33(30-23-16-13-17-24-30,31-25-18-14-19-26-31)32-27-20-15-21-28-32;/h13-21,23-28H,2-12,22,29H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMBGFNGBMYHGH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948695 | |
Record name | Triphenyl(tetradecyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25791-20-2 | |
Record name | Tetradecyltriphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25791-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025791202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenyl(tetradecyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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